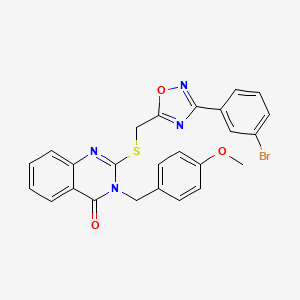
2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19BrN4O3S and its molecular weight is 535.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a derivative of quinazolinone and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is C25H19BrN4O3S with a molecular weight of 535.4 g/mol. The presence of the bromophenyl and methoxybenzyl groups, along with the oxadiazole moiety, suggests potential for significant biological activity due to the structural diversity.
Antimicrobial Activity
Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Various studies have reported that modifications to the quinazolinone core can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
In a study examining various quinazolinone derivatives, it was found that compounds with electron-donating groups like methoxy had reduced activity against certain bacterial strains such as Staphylococcus aureus and Escherichia coli due to steric hindrance and electronic effects . However, the introduction of heteroatoms or different substituents often resulted in enhanced antibacterial properties .
Anticancer Activity
Recent research has highlighted the anticancer potential of quinazolinone derivatives. The compound has shown promise in inhibiting cancer cell proliferation.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that quinazolinone derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast cancer and hepatocellular carcinoma . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
- Structure-Activity Relationship (SAR) : Modifications at specific positions on the quinazolinone ring have been correlated with increased potency against cancer cells. For instance, adding a methoxy group at the benzyl position has been shown to enhance cytotoxic effects .
Other Biological Activities
Beyond antimicrobial and anticancer activities, quinazolinone derivatives also exhibit anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit specific enzymes involved in inflammatory pathways.
科学研究应用
The biological activity of this compound is primarily attributed to its structural components, which are known for their diverse pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of quinazolinone and oxadiazole exhibit significant antimicrobial properties. In various studies, compounds similar to 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one have shown effectiveness against several bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus niger, Aspergillus clavatus .
The presence of bromine in the structure has been linked to enhanced antimicrobial efficacy, making it a candidate for further development in antibiotic therapies.
Anticancer Activity
Quinazolinone derivatives are well-documented for their anticancer properties. Compounds like this compound have shown potential in inhibiting cancer cell proliferation through various mechanisms:
- Inducing apoptosis in cancer cells.
- Inhibiting specific pathways involved in tumor growth.
- Acting as inhibitors of specific kinases associated with cancer progression.
Studies have demonstrated that similar compounds can effectively target cancer cells while sparing normal cells, which is crucial for reducing side effects associated with conventional chemotherapy .
Pharmacological Insights
The integration of oxadiazole and quinazolinone moieties provides a scaffold for designing new drugs with enhanced bioactivity. The compound's ability to interact with biological targets can be explored through:
- Molecular docking studies to predict binding affinities with various proteins.
- In vitro assays to assess cytotoxicity against cancer cell lines.
Such studies can help elucidate the mechanism of action and optimize the compound for therapeutic use .
Case Studies
Several studies have highlighted the potential applications of similar compounds:
- Synthesis and Evaluation : A study synthesized various quinazolinone derivatives and evaluated their antimicrobial activity against multiple pathogens using broth microdilution methods. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
- Structure-Activity Relationship (SAR) : Research focusing on the SAR of quinazolinone derivatives revealed that modifications at specific positions significantly influenced biological activity, suggesting that strategic alterations could enhance therapeutic efficacy .
属性
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O3S/c1-32-19-11-9-16(10-12-19)14-30-24(31)20-7-2-3-8-21(20)27-25(30)34-15-22-28-23(29-33-22)17-5-4-6-18(26)13-17/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZYMWNAOUUZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













